REACTION_SMILES
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[BrH:31].[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[O:9][CH:10]([C:11](=[O:12])[c:13]1[cH:14][cH:15][c:16]([N+:19](=[O:20])[O-:21])[cH:17][cH:18]1)[c:22]1[cH:23][cH:24][c:25]([N+:28](=[O:29])[O-:30])[cH:26][cH:27]1.[CH3:32][S:33]([CH3:34])=[O:35]>>[O:9]=[C:10]([C:11](=[O:12])[c:13]1[cH:14][cH:15][c:16]([N+:19](=[O:20])[O-:21])[cH:17][cH:18]1)[c:22]1[cH:23][cH:24][c:25]([N+:28](=[O:29])[O-:30])[cH:26][cH:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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O=C(OC(C(=O)c1ccc([N+](=O)[O-])cc1)c1ccc([N+](=O)[O-])cc1)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(C(=O)c1ccc([N+](=O)[O-])cc1)c1ccc([N+](=O)[O-])cc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Type
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product
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Smiles
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O=C(C(=O)c1ccc([N+](=O)[O-])cc1)c1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |